molecular formula C9H18N2O B11823848 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol CAS No. 2126160-75-4

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol

Cat. No.: B11823848
CAS No.: 2126160-75-4
M. Wt: 170.25 g/mol
InChI Key: AZYQIKKOBZQFQS-UHFFFAOYSA-N
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Description

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is a heterocyclic compound with the molecular formula C9H18N2O This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine ring system fused with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.

    1H-pyrazolo[3,4-b]pyridine: Known for its biomedical applications and similar ring structure.

    1H-pyrrolo[3,4-c]pyridine: Used in various chemical and biological studies

Uniqueness

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is unique due to its specific ring structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2126160-75-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl)ethanol

InChI

InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2

InChI Key

AZYQIKKOBZQFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2)N(C1)CCO

Origin of Product

United States

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